molecular formula C10H6BrF3O2 B1498986 4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione CAS No. 23975-63-5

4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione

Cat. No.: B1498986
CAS No.: 23975-63-5
M. Wt: 295.05 g/mol
InChI Key: GOHPFCXEXBKPLP-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione is an organic compound characterized by the presence of trifluoromethyl and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione typically involves the Claisen condensation reaction. This reaction is carried out between 2-bromobenzaldehyde and ethyl trifluoroacetate in the presence of a strong base such as sodium ethoxide. The reaction conditions include refluxing the mixture in an appropriate solvent like ethanol for several hours to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as enhanced safety, better control over reaction parameters, and higher purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, often through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
  • 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
  • 4,4,4-Trifluoro-1-(2-chlorophenyl)-1,3-butanedione

Comparison: Compared to its analogs, 4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione is unique due to the presence of the bromine atom, which can participate in additional chemical reactions, such as nucleophilic substitution.

Properties

IUPAC Name

1-(2-bromophenyl)-4,4,4-trifluorobutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3O2/c11-7-4-2-1-3-6(7)8(15)5-9(16)10(12,13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHPFCXEXBKPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655693
Record name 1-(2-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23975-63-5
Record name 1-(2-Bromophenyl)-4,4,4-trifluoro-1,3-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23975-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23975-63-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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